![molecular formula C27H31N3O6 B2525959 N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide CAS No. 1192005-63-2](/img/structure/B2525959.png)
N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of a pyrazole derivative involved a reaction of an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Another example is the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, which was completed rapidly under mild conditions . These methods highlight the importance of reaction conditions and the use of specific reagents in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using various spectroscopic techniques. For example, a novel pyrazole derivative was characterized by FT-IR, NMR, MS, UV-visible spectra, and confirmed by single crystal X-ray diffraction studies . The compound crystallized in the triclinic crystal system and exhibited a twisted conformation between the pyrazole and thiophene rings. Such detailed structural analysis is crucial for understanding the conformation and configuration of complex molecules.
Chemical Reactions Analysis
The reactivity of complex molecules can be inferred from their functional groups and the reactions they undergo. The papers describe functionalization reactions, such as the formation of a 3H-imidazo[4,5-b]pyridine derivative from the reaction of an acid chloride with 2,3-diaminopyridine and base . These reactions are often sensitive to conditions like temperature, solvent, and the presence of a catalyst, as seen in the synthesis of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The pyrazole derivative discussed in one of the papers showed intermolecular hydrogen bonds and three-dimensional supramolecular self-assembly, contributing to its stability . The compound's thermal decomposition was studied using thermogravimetric analysis, and its electronic structure was optimized using computational methods. Such analyses provide insights into the stability, reactivity, and potential applications of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
1. Antitumor Activities
Research has indicated the synthesis of novel imidazotetrazinones and related bicyclic heterocycles to probe the mode of action of antitumor drugs like temozolomide. These compounds have been evaluated for their cytotoxic properties in vitro, utilizing molecular modeling techniques to design compounds with potential antitumor activities (Clark et al., 1995).
2. Anticancer and Antioxidant Agents
Some N-acyl imidates reacting with heterocyclic amines have been synthesized to explore their potential as anticancer and antioxidant agents. Among these, certain compounds exhibited moderate anti-proliferation potential and significant antioxidant activity, highlighting their potential therapeutic applications (Bekircan et al., 2005).
3. Corrosion Inhibition
A study on the corrosion inhibition process of mild steel in sulfuric acid medium introduced a newly synthesized compound demonstrating significant inhibition efficiency. This research provides insights into the application of such compounds in protecting metals against corrosion, showcasing their practical utility in industrial applications (Boutouil et al., 2019).
4. Antimicrobial Activities
The synthesis of new compounds with potential antimicrobial properties has been explored. These studies involve the creation of derivatives and evaluating their effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6/c1-26(2)33-20-21(34-26)23-25(36-27(3,4)35-23)32-22(20)24(31)28-14-19-29-17-12-8-9-13-18(17)30(19)15-16-10-6-5-7-11-16/h5-13,20-23,25H,14-15H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDIEBONGPEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

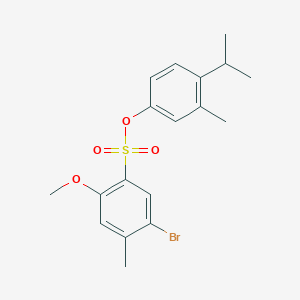
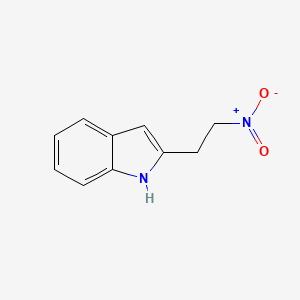
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
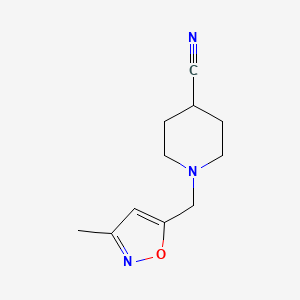
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
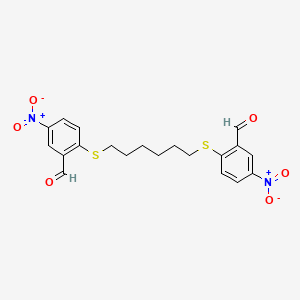
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
![9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2525895.png)
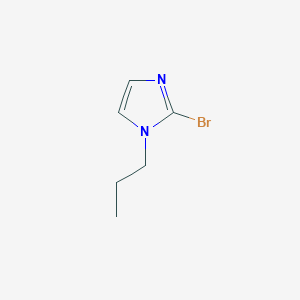
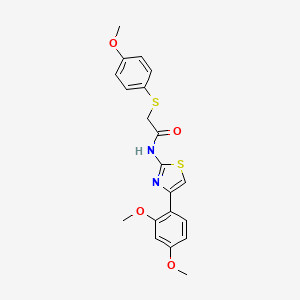
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)